
3-Chloro-6-methylpyridazine
Overview
Description
3-Chloro-6-methylpyridazine (CAS 1121-79-5) is a heterocyclic aromatic compound with the molecular formula C₅H₅ClN₂. It is a white to yellow crystalline solid (purity ≥98% by GC/T) and exhibits a logP (octanol-water partition coefficient) of 1.438, indicating moderate lipophilicity . The compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the preparation of triazolo[4,3-b]pyridazine derivatives for biological applications . Its reactivity is influenced by the electron-withdrawing chlorine atom at position 3 and the methyl group at position 6, which directs nucleophilic substitution and facilitates functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-6-methylpyridazine can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridazine. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to form substituted aryl- and heteroaryl pyridazines.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed:
Substituted Pyridazines: Resulting from cross-coupling reactions.
Aminopyridazines or Thiopyridazines: Formed through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-6-methylpyridazine is primarily utilized in the development of p38 MAP kinase inhibitors. These inhibitors are crucial in treating autoimmune and inflammatory diseases due to their ability to modulate the immune response by targeting specific kinases involved in inflammatory pathways .
Case Study : A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines, suggesting its potential as a scaffold for developing novel anticancer agents.
Material Science
In material science, derivatives of this compound are being investigated for their electronic and photonic properties. These properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings : Research indicates that the introduction of various substituents on the pyridazine ring can significantly alter the electronic properties, thereby enhancing the performance of materials in electronic applications .
Biological Studies
This compound serves as a vital building block for synthesizing biologically active molecules. Its derivatives are explored in various biological contexts, including anti-infection studies and cancer research .
Applications in Biology :
- Anti-infection : Used in developing compounds targeting viral infections.
- Cancer Research : Investigated for its role in apoptosis and cell cycle regulation .
Synthetic Routes
This compound can be synthesized through several methods:
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridazine, particularly in medicinal applications, involves its role as a precursor in the synthesis of kinase inhibitors. These inhibitors target specific kinases involved in inflammatory pathways, thereby modulating the immune response .
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Reactivity in Substitution Reactions
3-Chloro-6-methylpyridazine displays distinct reactivity compared to other chloro-substituted pyridazines:
- 3-Chloro-4-methylpyridazine : Synthesized via hydrolysis and chlorination of 3,6-dichloro-4-methylpyridazine, this isomer shows lower reactivity in nucleophilic substitution due to steric hindrance from the methyl group at position 4, resulting in a reduced yield (58.5%) compared to its 6-methyl counterpart .
- 6-Chloro-3-hydrazinopyridazine: This derivative undergoes smooth cyclization with carbonyl compounds to form triazolo[4,3-b]pyridazines, a reactivity pathway shared with this compound. However, the hydrazine group enhances its utility in forming fused heterocycles for medicinal chemistry applications .
- 3,6-Dichloropyridazine : Unlike this compound, the dichloro derivative shows regioselective substitution at position 6 when reacted with N-nucleophiles, attributed to the electron-withdrawing effects of dual chlorine atoms .
Table 1: Reactivity Comparison
*Reactor blockage occurs due to solid formation under elevated temperatures (34 bar CO, 180°C) .
Physical and Chemical Properties
- Lipophilicity: this compound (logP = 1.438) is more lipophilic than 3-Chlorophenol (logP = 2.50) but less than Hydroquinone (logP = 0.59) . This property influences its solubility and bioavailability in corrosion inhibition studies .
- Adsorption Energy (Eads): In corrosion inhibition experiments, this compound exhibits stronger adsorption on Fe (110) surfaces (Eads = -65.57 kcal/mol) than Hydroquinone (-57.79 kcal/mol), though weaker than bulkier phenolic derivatives .
Table 2: Adsorption Energies on Fe (110)
Compound | Eads (kcal/mol) | Reference |
---|---|---|
This compound | -65.57 | |
3-Chlorophenol | -63.25 | |
3,5-Di-tert-butylphenol | -117.38 |
Biological Activity
3-Chloro-6-methylpyridazine is a nitrogen-containing heterocyclic compound with notable biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 128.56 g/mol. The compound features a pyridazine ring, characterized by the presence of two nitrogen atoms and a chlorine atom at the 3-position, along with a methyl group at the 6-position. This unique structure contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 128.56 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 257.9 ± 20 °C |
Melting Point | 50 °C |
Flash Point | 134.7 ± 7.4 °C |
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity. Its structural similarities to other known antimicrobial agents suggest it may inhibit bacterial growth through interference with metabolic pathways or cell wall synthesis. Preliminary studies have shown efficacy against various bacterial strains, positioning it as a candidate for antibiotic development .
The proposed mechanism of action involves the compound's interaction with enzymes critical for bacterial metabolism. By binding to these enzymes, it may disrupt essential processes, leading to bacterial cell death. Studies are ongoing to elucidate these interactions in detail and assess the compound's effectiveness in clinical settings.
Case Studies
- Antimicrobial Efficacy Study : A recent study tested the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.
- Agricultural Applications : In agricultural research, similar compounds have been utilized as fungicides and herbicides. The ability of this compound to act as an intermediate in synthesizing these agrochemicals highlights its versatility and importance in crop protection strategies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
6-Chloropyridazine-3,4-diamine | 932-50-3 | 0.87 | Contains two amino groups but lacks methyl group |
3-Chloro-6-(methylamino)pyridazine | 14959-32-1 | 0.78 | Has a methylamino group instead of diamine |
6-Chloro-N,N-dimethylpyridazin-3-amine | 7145-60-0 | 0.74 | Dimethyl substitution alters reactivity |
3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride | 100241-11-0 | 0.74 | Contains piperazine moiety enhancing solubility |
The distinct arrangement of functional groups in This compound enhances its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-chloro-6-methylpyridazine and its derivatives?
The compound is commonly synthesized via electrophilic substitution reactions. For example, acetylation at the 4-position can be achieved using acetaldehyde and the Fenton system (Fe²⁺/H₂O₂) in acidic aqueous conditions, forming 3-chloro-4-acetyl-6-methylpyridazine. This method leverages radical intermediates generated from acetaldehyde to target electrophilic positions . Another approach involves cyclocondensation reactions, such as reacting 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration or sulfonation for functionalization .
Q. How is this compound characterized structurally?
X-ray crystallography is a primary tool for structural confirmation. For instance, derivatives like 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine have been analyzed to determine bond lengths (e.g., C–C = 1.35–1.47 Å), angles, and crystal packing (monoclinic system, space group P2₁/c) . Spectroscopic methods (NMR, IR) and mass spectrometry are also critical for verifying substituent positions and purity .
Q. What are the stability and storage recommendations for this compound?
The compound is stable under inert atmospheres (e.g., nitrogen) and should be stored in airtight containers at 2–8°C. Prolonged exposure to moisture or light can lead to decomposition, particularly at reactive sites like the chlorine substituent .
Advanced Research Questions
Q. How does regioselectivity influence functionalization at the pyridazine ring?
Regioselectivity is dictated by electronic and steric factors. For example, the 4-position of this compound is electron-deficient due to the electron-withdrawing chlorine and methyl groups, making it susceptible to nucleophilic attack. In contrast, the 5-position is less reactive due to steric hindrance from the methyl group. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reaction yields for amine substitutions?
Yields for amine substitutions vary with steric bulk and electronic properties of the amine. For example, bulky aromatic amines (e.g., 3,5-dimethylpyrazole) may require elevated temperatures (80–100°C) and extended reaction times (24–48 hours) in polar aprotic solvents (DMF, DMSO) to achieve >70% yields, while aliphatic amines react faster under milder conditions. Kinetic studies and in situ monitoring (e.g., TLC, HPLC) help optimize protocols .
Q. How are computational methods applied to predict biological activity of derivatives?
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models are used to screen derivatives. For instance, triazolo-annulated analogs (e.g., 3-methyl-6-(3-(trifluoromethyl)phenyl)-1,2,4-triazolo[4,3-b]pyridazine) show affinity for kinase targets when aligned with pharmacophore models. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations further prioritize candidates with favorable pharmacokinetic profiles .
Q. What are the challenges in scaling up multi-step syntheses of pyridazine-based heterocycles?
Key challenges include controlling side reactions (e.g., over-nitration) and purifying intermediates. For example, the synthesis of 6-chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine requires precise stoichiometry during cyclobutyl group introduction to avoid dimerization. Flow chemistry and catalytic methods (e.g., Pd-mediated cross-coupling) improve scalability .
Q. Methodological Considerations
Q. How to validate synthetic pathways using contradictory literature data?
Cross-referencing experimental conditions is critical. For instance, while some studies report successful nitration at the 3-position using HNO₃/H₂SO₄ , others note competing sulfonation. Replicating protocols with controlled variables (temperature, solvent purity) and characterizing intermediates (e.g., LC-MS for nitro vs. sulfonate products) clarifies discrepancies .
Q. What analytical techniques differentiate isomeric byproducts in pyridazine reactions?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) are essential. For example, distinguishing this compound-4-carboxylic acid from its 5-carboxylic acid isomer relies on coupling patterns in ¹H NMR (e.g., deshielded protons adjacent to the carboxylic group) .
Q. How to design experiments for probing radical intermediates in pyridazine reactions?
Electron paramagnetic resonance (EPR) spectroscopy traps and identifies radical species. In Fenton-mediated acetylation, HO· radicals abstract hydrogen from acetaldehyde, forming acetyl radicals detectable via spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) .
Properties
IUPAC Name |
3-chloro-6-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORLQAJNJMGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280795 | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-79-5 | |
Record name | 1121-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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